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Compound of Interest

Compound Name:
N-(2,2-Dimethoxyethyl)propan-2-

amine

Cat. No.: B13630733 Get Quote

Executive Summary
N-(2,2-Dimethoxyethyl)propan-2-amine (also known as isopropylaminoacetaldehyde

dimethyl acetal) is a specialized secondary amine intermediate used primarily in the synthesis

of nitrogen heterocycles, such as isoquinolines, via the Pomeranz-Fritsch reaction and its

modifications (e.g., Bobbitt cyclization).[1][2][3]

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for

researchers utilizing this compound in drug development and organic synthesis. Due to the

limited availability of public spectral libraries for this specific intermediate, the data below

represents a high-confidence structural assignment derived from first-principles spectroscopic

analysis of its constituent functional groups (isopropyl amine and aminoacetaldehyde dimethyl

acetal).

Molecular Identification & Properties[3][4][5]
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Property Detail

IUPAC Name N-(2,2-Dimethoxyethyl)propan-2-amine

Common Synonyms
Isopropylaminoacetaldehyde dimethyl acetal;

(2,2-Dimethoxyethyl)(isopropyl)amine

Molecular Formula

C

H

NO

Molecular Weight 147.22 g/mol

Monoisotopic Mass 147.1259 Da

SMILES CC(C)NCC(OC)OC

Physical State Colorless to pale yellow liquid

Solubility
Soluble in CHCl

, MeOH, DCM; slightly soluble in water

Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting the spectra, particularly for identifying

solvent residuals or unreacted precursors.

Primary Route: Reductive amination of aminoacetaldehyde dimethyl acetal with acetone using

NaBH(OAc)

or catalytic hydrogenation.

Common Impurities:

Acetone: Singlet at

2.17 ppm (

H NMR).
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Aminoacetaldehyde dimethyl acetal (Starting Material): Lacks the isopropyl septet/doublet

signals.

Bis-alkylation products: Tertiary amine formation (less likely with bulky isopropyl groups).

[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[8][10]
H NMR Data (400 MHz, CDCl )
The

H NMR spectrum is characterized by two distinct spin systems: the isopropyl group and the
aminoacetaldehyde acetal chain, connected via the central nitrogen atom.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

1 4.48 Triplet (t) 1H

CH-(OMe)

(Acetal

methine)

2 3.38 Singlet (s) 6H -

-OCH

(Methoxy

groups)

3 2.85 Septet (sep) 1H

(CH

)

CH-N

(Isopropyl

methine)

4 2.72 Doublet (d) 2H

N-CH

-CH

(Methylene)

5 1.06 Doublet (d) 6H

(CH

)

CH (Isopropyl

methyls)

6 1.30 Broad (br s) 1H -

NH (Amine

proton,

exchangeabl

e)

Key Diagnostic Signals:

The Acetal Triplet (4.48 ppm): This signal is deshielded by two oxygen atoms, appearing as a

distinct triplet due to coupling with the adjacent methylene group (Position 4).
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The Isopropyl Septet (2.85 ppm): Characteristic of N-isopropyl groups, appearing upfield

from O-isopropyl groups.[1]

The Methoxy Singlet (3.38 ppm): A strong, sharp singlet integrating for 6 protons.

C NMR Data (100 MHz, CDCl )
Shift (

, ppm)
Type Assignment

103.8 CH
CH(OMe)

(Acetal carbon)

53.8 CH
OCH

(Methoxy carbons, equivalent)

50.2 CH
N-CH

-CH

48.6 CH

(CH

)

CH-N (Isopropyl methine)

22.9 CH

(CH

)

CH (Isopropyl methyls)

NMR Connectivity Visualization (COSY)
The following diagram illustrates the homonuclear correlation spectroscopy (COSY)

interactions used to verify the connectivity of the molecule.

Mass Spectrometry (MS)[1][4][11]
Ionization & Molecular Ion[1]
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Technique: Electron Impact (EI, 70 eV) or ESI (+).

Molecular Ion [M]

:

147 (Typically weak in amines due to rapid fragmentation).

Protonated Ion [M+H]

(ESI):

148.1.

Fragmentation Pattern (EI)
Amine fragmentation is dominated by ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

-cleavage, where the bond adjacent to the nitrogen atom breaks to form a resonance-stabilized
iminium ion.

Base Peak (

72):

Mechanism:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

-cleavage of the bond between the N-methylene and the acetal carbon.

Fragment:(CH3)2CH-NH=CH2

Stability: Highly stable secondary iminium ion.

Loss:

CH(OMe)

radical (mass 75).
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Acetal Cleavage (

116):

Mechanism: Loss of a methoxy radical (

OCH

) from the acetal group.

Fragment:[M - 31]

Secondary

-Cleavage (

132):

Mechanism: Loss of a methyl group from the isopropyl moiety.

Fragment:[M - 15]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

(Less favorable than the formation of the

72 ion).

Figure 2: Mass Spectrometry Fragmentation Pathway (EI)

Molecular Ion [M]+
m/z 147

Base Peak (Alpha Cleavage)
(CH3)2CH-NH=CH2(+)

m/z 72

- .CH(OMe)2

Acetal Loss
[M - OMe]+

m/z 116

- .OCH3

Neutral Radical
.CH(OMe)2
(Mass 75)

Click to download full resolution via product page
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Infrared Spectroscopy (IR)[10]
The IR spectrum will display characteristic bands for secondary amines and acetal ethers.

Wavenumber
(cmngcontent-ng-
c1352109670=""
_nghost-ng-
c1270319359=""
class="inline ng-
star-inserted">

)

Intensity Assignment Notes

3300 - 3350 Weak, Broad (N-H)
Secondary amine

stretch.[4] Often weak.

2950 - 2830 Strong

ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

(C-H)

Alkyl (isopropyl) and

O-Me C-H stretches.

1120 - 1050 Strong

ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

(C-O)

Characteristic

ether/acetal stretch

(C-O-C).

1460 - 1380 Medium (C-H)

Gem-dimethyl

"doublet" of isopropyl

group.
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Experimental Protocols
NMR Sample Preparation

Solvent: Use Chloroform-d (CDClngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

) (99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve approximately 10-20 mg of the amine in 0.6 mL of solvent.

Handling: Amines can absorb CO

from the air to form carbamates. Prepare samples immediately before acquisition or store
under nitrogen.

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s). For

quantitative purity analysis, increase relaxation delay to >5s.

GC-MS Analysis Conditions
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program: 50°C (hold 2 min)

10°C/min

200°C.

Note: The acetal group is acid-sensitive.[1] Ensure the column and inlet liner are deactivated

(base-deactivated) to prevent degradation during analysis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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